molecular formula C8H11NO4S3 B14342222 N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide CAS No. 105955-46-2

N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide

Cat. No.: B14342222
CAS No.: 105955-46-2
M. Wt: 281.4 g/mol
InChI Key: FUJUACFJSDKJIQ-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is an organic compound characterized by the presence of both methanesulfonyl and sulfanyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide typically involves the reaction of 2-mercaptobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfonic acids.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl and sulfanyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • N-(Methanesulfonyl)-N-(2-sulfanylphenyl)acetamide
  • N-(Methanesulfonyl)-N-(2-sulfanylphenyl)propionamide

Comparison: N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is unique due to the presence of two methanesulfonyl groups, which can enhance its reactivity and potential for forming covalent bonds with molecular targets. In contrast, similar compounds with acetamide or propionamide groups may exhibit different reactivity and biological activity due to variations in their chemical structure.

Properties

CAS No.

105955-46-2

Molecular Formula

C8H11NO4S3

Molecular Weight

281.4 g/mol

IUPAC Name

N-methylsulfonyl-N-(2-sulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO4S3/c1-15(10,11)9(16(2,12)13)7-5-3-4-6-8(7)14/h3-6,14H,1-2H3

InChI Key

FUJUACFJSDKJIQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1S)S(=O)(=O)C

Origin of Product

United States

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